(E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-[(4-methoxyphenyl)methyl]-3-(4-phenylpiperazin-1-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-21-9-7-18(8-10-21)16-24-22(27)19(15-23)17-25-11-13-26(14-12-25)20-5-3-2-4-6-20/h2-10,17H,11-14,16H2,1H3,(H,24,27)/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUTYPYNQRITOI-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C(=C/N2CCN(CC2)C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article reviews the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula: C₂₁H₂₃N₃O
- Molecular Weight: 349.43 g/mol
- CAS Number: 885179-93-1
The structure features a cyano group and a piperazine moiety, which are known to influence biological activity through various mechanisms.
Inhibition of Tyrosinase
Recent studies have highlighted the inhibitory effects of related compounds on tyrosinase, an enzyme crucial for melanin production. The compound's analogs, particularly those with a linear β-phenyl-α,β-unsaturated carbonyl scaffold, demonstrated significant inhibition of tyrosinase activity in vitro. For example, one study reported that at a concentration of 25 μM, certain analogs exhibited tyrosinase inhibitory activity comparable to that of kojic acid, a well-known inhibitor .
Table 1: Tyrosinase Inhibition Activity of Analog Compounds
| Compound | Concentration (μM) | Inhibition (%) |
|---|---|---|
| Kojic Acid | 25 | 85 |
| (E)-2-Cyano Analog | 25 | 82 |
| Control (No Inhibitor) | - | 0 |
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Compounds with similar piperazine structures have shown cytotoxic effects against various cancer cell lines. For instance, palladium(II) complexes with related N-heteroaromatic ligands exhibited significant cytotoxicity against human promyelocytic leukemia (HL-60) and glioma (U251) cell lines, indicating that modifications in the piperazine ring can enhance biological activity .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition: The compound acts as a competitive inhibitor of tyrosinase by binding to its active site.
- Cytotoxicity Induction: Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
Case Study 1: Melanogenesis Inhibition
In a study involving B16F10 melanoma cells, the compound's analogs demonstrated dose-dependent suppression of melanogenesis. This effect was attributed to the direct inhibition of tyrosinase activity and suggests potential applications in treating hyperpigmentation disorders .
Case Study 2: Anticancer Activity
Another investigation into the anticancer efficacy of piperazine derivatives revealed that compounds with similar structures to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer properties .
Comparison with Similar Compounds
Cytotoxic Activity
Several acrylamide derivatives with structural similarities have been evaluated for cytotoxic activity. Key examples include:
Analysis :
- Furan Analogues (33, 34, 37) : Exhibit superior cytotoxicity (GI₅₀ = 5–16 μM), likely due to the electron-rich furan ring enhancing interactions with cellular targets .
- The target compound’s 4-phenylpiperazine may balance bulk and solubility, though direct activity data are lacking.
- XCT790: Shares a cyanoacrylamide backbone but diverges in substituents, highlighting structural versatility for diverse targets (e.g., enzymes vs. receptors) .
Pharmacological and Physicochemical Properties
- Piperazine vs. Heterocycles : Piperazine derivatives (e.g., the target compound) are less common in the literature compared to thiazole () or pyridine () analogues. Piperazine’s basicity may enhance solubility in physiological conditions.
- Electronic Effects: Cyano and carbonyl groups in the acrylamide backbone stabilize the conjugated system, influencing binding affinity and metabolic stability .
Q & A
Q. What are the recommended synthetic routes for (E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide, and how can reaction conditions be optimized?
The compound can be synthesized via Knoevenagel condensation, a common method for acrylamide derivatives. Key steps include:
- Reacting a cyanoacetamide derivative (e.g., N-(4-methoxybenzyl)-2-cyanoacetamide) with 4-phenylpiperazine-1-carbaldehyde in ethanol under reflux.
- Catalyzing the reaction with piperidine to enhance yield .
- Purification via recrystallization from ethanol/DMF mixtures to achieve >95% purity .
Optimization Tips : Adjust molar ratios (e.g., 1:1.2 aldehyde:amide), monitor reaction progress via TLC, and use inert atmospheres to prevent oxidation of sensitive groups .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- IR Spectroscopy : Look for diagnostic peaks:
- ¹H/¹³C NMR : Key signals include:
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. What strategies can be employed to analyze the structure-activity relationship (SAR) of this compound in anticancer research?
- QSAR Modeling : Use descriptors like log P, molar refractivity, and substituent electronic effects to correlate structural features (e.g., methoxybenzyl, phenylpiperazine) with cytotoxicity (GI₅₀ values) .
- Bioisosteric Replacement : Test analogs with substituted benzyl groups (e.g., 3,5-dimethoxy) or modified piperazine rings to assess impact on activity .
- In Silico Docking : Predict binding interactions with targets like STAT3 or ERRα using AutoDock or Schrödinger Suite, focusing on hydrogen bonding with cyano and acrylamide groups .
Q. How can discrepancies in cytotoxicity data across different studies be systematically addressed?
- Standardize Assay Conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (e.g., 48–72 hours) .
- Dose-Response Curves : Calculate IC₅₀ values with ≥3 replicates to reduce variability .
- Control for Solubility : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
Q. What computational methods are suitable for predicting the binding interactions of this compound with targets like ERRα or STAT3?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., ERRα ligand-binding domain) to assess conformational stability over 100 ns trajectories .
- Pharmacophore Modeling : Identify critical features (e.g., acrylamide as H-bond acceptor, phenylpiperazine for hydrophobic interactions) using tools like PharmaGist .
- Free Energy Calculations : Use MM-GBSA to estimate binding affinities and validate against experimental IC₅₀ data .
Q. How can crystallographic data be leveraged to understand the compound's conformational stability?
- Single-Crystal X-ray Diffraction : Resolve the E-isomer geometry and torsional angles between the acrylamide and piperazine moieties .
- SHELXL Refinement : Apply restraints for disordered groups (e.g., methoxybenzyl) and analyze hydrogen-bonding networks (e.g., N-H⋯O=C interactions) .
- Conformational Analysis : Compare crystal packing with DFT-optimized structures to identify steric or electronic stabilization factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
